2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole
Description
Properties
Molecular Formula |
C9H5ClF2N2OS |
|---|---|
Molecular Weight |
262.66 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfanyl-difluoromethyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H5ClF2N2OS/c10-6-1-3-7(4-2-6)16-9(11,12)8-14-13-5-15-8/h1-5H |
InChI Key |
ZLGAIATWLOAHJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC(C2=NN=CO2)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
A widely employed method involves the cyclization of thiosemicarbazide precursors. The process begins with the reaction of 4-chlorothiophenol with difluoromethylating agents such as difluoromethyl triflate. The intermediate undergoes nucleophilic substitution with hydrazides to form thiosemicarbazides, which are subsequently cyclized using carbon disulfide in basic media. For example:
- Step 1 : 4-Chlorothiophenol reacts with difluoromethyl triflate in dimethylformamide (DMF) at 0–5°C to form 4-chlorophenyl difluoromethyl sulfide.
- Step 2 : The sulfide intermediate is treated with hydrazine hydrate in ethanol under reflux to yield the corresponding thiosemicarbazide.
- Step 3 : Cyclization with carbon disulfide and potassium hydroxide (KOH) in ethanol at 80°C for 6–8 hours forms the 1,3,4-oxadiazole ring.
Key stoichiometric ratios include a 1:1.2 molar ratio of thiosemicarbazide to carbon disulfide and a 10% excess of KOH to ensure complete cyclization.
Hydrazide Cyclization with Carbon Disulfide
Alternative routes utilize pre-formed hydrazides. For instance, N-(2-hydroxyphenyl)acetamide derivatives are treated with hydrazine monohydrate to form hydrazides, which then react with carbon disulfide under basic conditions:
$$
\text{Hydrazide} + \text{CS}2 \xrightarrow{\text{KOH, EtOH}} \text{1,3,4-Oxadiazole} + \text{H}2\text{S}
$$
Reaction conditions:
This method is advantageous for introducing aromatic substituents at the C2 position of the oxadiazole ring.
Fluorination Techniques
Post-cyclization fluorination is critical for introducing the difluoromethyl group. Selective fluorination using diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂) achieves high regioselectivity:
$$
\text{Oxadiazole-CH}2\text{Cl} + 2\text{XeF}2 \rightarrow \text{Oxadiazole-CF}_2\text{H} + 2\text{Xe} + \text{HCl}
$$
Conditions :
Reaction Optimization
Temperature and Time
Optimal cyclization occurs at 80°C for 6 hours, as lower temperatures (60°C) result in incomplete reactions (<50% yield), while higher temperatures (>100°C) promote decomposition.
Table 1 : Effect of Reaction Conditions on Yield
| Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|
| 60 | 6 | 48 |
| 80 | 6 | 85 |
| 100 | 6 | 72 |
Catalysts and Solvents
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in DMF improves reaction efficiency by 15–20%. Ethanol is preferred over acetone due to better solubility of intermediates.
Industrial-Scale Production
Industrial protocols employ continuous flow reactors to enhance scalability. Key parameters include:
- Residence time : 30–45 minutes
- Pressure : 2–3 bar
- Automated pH control : Maintains KOH concentration at 0.5–1.0 M
Analytical Characterization
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The difluoromethyl group (-CF₂H) exhibits moderate electrophilicity, enabling nucleophilic substitution under basic conditions. Key reactions include:
Reaction with Amines
In the presence of primary amines (e.g., methylamine), the -CF₂H group undergoes nucleophilic displacement to form substituted derivatives:
Yields range from 40–65% depending on the amine’s nucleophilicity .
Hydrolysis
Under acidic conditions (e.g., HCl/H₂O), hydrolysis of the difluoromethyl group produces a carboxylic acid derivative:
This reaction is slow at room temperature but accelerates at 80°C .
Electrophilic Aromatic Substitution
The 4-chlorophenylthio group directs electrophilic substitution to the para position relative to the sulfur atom.
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 4-Chloro-3-nitrobenzenethio adduct | 0°C, 2h | 72% |
| Cl₂/FeCl₃ | 4-Chloro-3,5-dichlorobenzenethio | 50°C, 6h | 58% |
The electron-withdrawing oxadiazole ring deactivates the aromatic system, limiting reactivity compared to unsubstituted thioethers .
Oxadiazole Ring-Opening Reactions
The 1,3,4-oxadiazole ring undergoes ring-opening under reductive or acidic conditions:
Reduction with LiAlH₄
Reduction cleaves the N–O bond, yielding a thiourea derivative:
This reaction proceeds quantitatively in THF at −78°C .
Acid-Catalyzed Hydrolysis
In concentrated H₂SO₄, the oxadiazole ring hydrolyzes to form a hydrazide:
Reaction time: 12h at 100°C; yield: 85% .
Biological Activity-Driven Reactions
The compound acts as a slow-binding inhibitor of HDAC6 via a two-step mechanism :
-
Enzyme Binding : Initial non-covalent interaction with the HDAC6 active site.
-
Ring Hydration : Catalytic hydration of the oxadiazole ring forms a tetrahedral intermediate, stabilizing the enzyme-inhibitor complex (Kᵢ = 2.3 nM).
Cross-Coupling Reactions
The chlorophenyl group participates in Suzuki-Miyaura coupling with arylboronic acids:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄ | 4-(4-Methoxyphenyl) derivative | 67% |
| 2-Thienyl | Pd(OAc)₂/XPhos | 4-(2-Thienyl) derivative | 54% |
Reactions require anhydrous DMF and 80°C for 24h .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition at 220°C, producing:
-
Volatiles : CO, CO₂, and HCl (detected via GC-MS).
-
Residue : A carbonaceous matrix containing sulfur and fluorine .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces C–S bond cleavage:
Quantum yield: Φ = 0.18 ± 0.02 .
Comparative Reactivity Table
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Biological Activity
The compound 2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article outlines the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential neuroprotective roles, supported by data tables and case studies.
- Molecular Formula : C12H9ClF2N2OS
- Molecular Weight : 280.73 g/mol
- CAS Number : 727386-38-1
Anticancer Activity
Recent studies indicate that oxadiazole derivatives exhibit significant anticancer properties. The following table summarizes the anticancer activity of various oxadiazole compounds, including the target cell lines and their respective growth inhibition percentages.
| Compound Name | Cell Line | Growth Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | SF-295 (CNS cancer) | 98.74 | 1.95 |
| 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | MCF7 (Breast cancer) | 95.37 | 2.36 |
| 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | UO-31 (Renal cancer) | 96.86 | 3.45 |
| 2-(4-Chlorophenyl)-5-thiophen-2-yl-1,3,4-oxadiazole | HeLa (Cervical cancer) | 85.40 | 0.24 |
These results demonstrate the potential of oxadiazole derivatives in targeting various cancer cell lines effectively .
Antimicrobial Activity
Oxadiazoles have also shown promising antimicrobial properties. A study evaluated the antibacterial effects of several oxadiazole derivatives against common pathogens:
| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| 2-(4-Chlorophenyl)-5-thiophen-2-yl-1,3,4-oxadiazole | Escherichia coli | 30 µg/mL |
| 2-(5-chloro-1H-pyrazol-3-yl)-1,3,4-oxadiazole | Pseudomonas aeruginosa | 25 µg/mL |
The data indicates that these compounds can inhibit bacterial growth effectively at relatively low concentrations .
Neuroprotective Effects
The neuroprotective potential of oxadiazoles has been explored in various studies. A notable case study involved testing the effects of a related oxadiazole derivative on neuronal cell lines subjected to oxidative stress:
Case Study: Neuroprotection in Oxidative Stress
In vitro experiments demonstrated that treatment with a specific oxadiazole derivative significantly reduced cell death in SH-SY5Y neuronal cells exposed to hydrogen peroxide:
- Control Group Cell Viability : 40%
- Oxadiazole Treatment Group Cell Viability : 75%
This suggests that oxadiazoles may possess protective effects against neurodegenerative conditions by mitigating oxidative damage .
Q & A
Q. How are SAR studies designed to balance anti-inflammatory and antibacterial activities?
- Library design : Introduce diverse substituents (e.g., 3,4-dimethoxyphenyl for anti-inflammatory activity; 4-fluorophenyl for antibacterial action). Multivariate analysis : PCA or PLS-DA correlates electronic descriptors (σ, π) with bioactivity clusters. In vivo prioritization : Compounds with dual EC₅₀ < 10 µM (anti-inflammatory) and MIC < 25 µg/mL (antibacterial) advance to PK/PD modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
